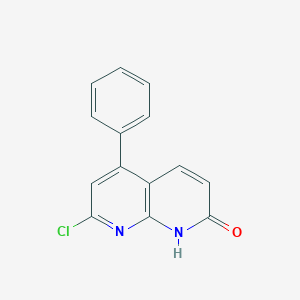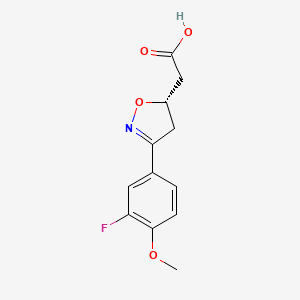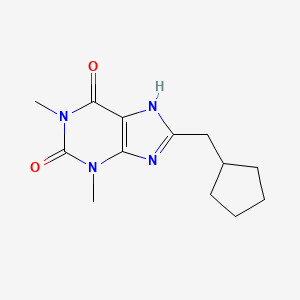![molecular formula C10H11BrClN B11859558 Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]- CAS No. 832724-77-3](/img/structure/B11859558.png)
Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(bromomethyl)-1-(2-chlorobenzyl)aziridine is an organic compound that features a three-membered aziridine ring substituted with a bromomethyl group and a 2-chlorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed by the reaction of an appropriate amine with an epoxide. For example, reacting 2-chlorobenzylamine with an epoxide under basic conditions can yield the aziridine ring.
Bromomethylation: The aziridine ring can then be bromomethylated using a bromomethylating agent such as bromoform or dibromomethane in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(bromomethyl)-1-(2-chlorobenzyl)aziridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include epoxides and other oxidized derivatives.
Reduction: Products include primary amines.
Wissenschaftliche Forschungsanwendungen
2-(bromomethyl)-1-(2-chlorobenzyl)aziridine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(bromomethyl)-1-(2-chlorobenzyl)aziridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the aziridine ring can participate in ring-opening reactions. These reactions can lead to the formation of various derivatives with potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(chloromethyl)-1-(2-chlorobenzyl)aziridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(bromomethyl)-1-(2-fluorobenzyl)aziridine: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.
Eigenschaften
CAS-Nummer |
832724-77-3 |
|---|---|
Molekularformel |
C10H11BrClN |
Molekulargewicht |
260.56 g/mol |
IUPAC-Name |
2-(bromomethyl)-1-[(2-chlorophenyl)methyl]aziridine |
InChI |
InChI=1S/C10H11BrClN/c11-5-9-7-13(9)6-8-3-1-2-4-10(8)12/h1-4,9H,5-7H2 |
InChI-Schlüssel |
OBZUTGRBLUCPPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1CC2=CC=CC=C2Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-](/img/structure/B11859479.png)
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B11859492.png)
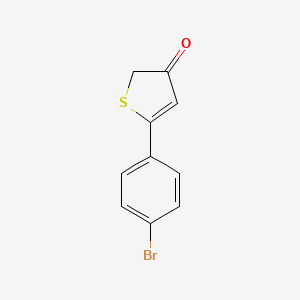
![6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11859501.png)
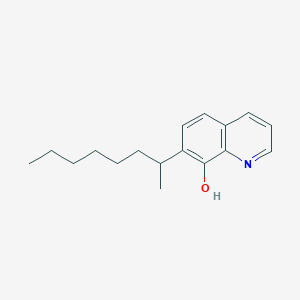
![N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11859515.png)
